Morpholino(5-vinylpyridin-3-yl)methanone

Medicinal Chemistry Chemical Biology Oligonucleotide Chemistry

Morpholino(5-vinylpyridin-3-yl)methanone (molecular formula C12H14N2O2, molecular weight 218.25 g/mol) is a synthetic heterocyclic small molecule containing a morpholine amide coupled to a 5-vinylpyridin-3-yl scaffold. It occupies a unique chemical space at the intersection of vinylpyridine chemistry and morpholino-nucleoside analog design.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B8172382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(5-vinylpyridin-3-yl)methanone
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CN=C1)C(=O)N2CCOCC2
InChIInChI=1S/C12H14N2O2/c1-2-10-7-11(9-13-8-10)12(15)14-3-5-16-6-4-14/h2,7-9H,1,3-6H2
InChIKeyFQKTXNIUKFCHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino(5-vinylpyridin-3-yl)methanone: A Distinctive Vinyl-Morpholino Pyridine Building Block for Specialized Chemical Biology and Medicinal Chemistry


Morpholino(5-vinylpyridin-3-yl)methanone (molecular formula C12H14N2O2, molecular weight 218.25 g/mol) is a synthetic heterocyclic small molecule containing a morpholine amide coupled to a 5-vinylpyridin-3-yl scaffold . It occupies a unique chemical space at the intersection of vinylpyridine chemistry [1] and morpholino-nucleoside analog design [2]. Unlike generic morpholino-pyridine or nicotinamide derivatives, the combination of the vinyl group at the pyridine 5-position and the morpholino carbonyl enables conjugation, polymerization, and transition-metal-catalyzed cross-coupling reactions that are inaccessible to non-vinyl or non-morpholino analogs [3]. This distinctive functionality positions the compound as a versatile intermediate for constructing functionalized antisense oligonucleotides, kinase inhibitor libraries, and niacin mimetics [2][3].

Why Morpholino(5-vinylpyridin-3-yl)methanone Cannot Be Replaced by Common Nicotinamide Derivatives or Piperidine Analogs


Generic substitution fails because the 5-vinyl group and the morpholino carbonyl confer orthogonal reactivity and distinct pharmacological profiles that are not replicated by the closest non-vinyl analog Nicopholine (morpholino(3-pyridyl)methanone, CAS 492-85-3) or the 5-vinyl piperidine analog (Piperidin-1-yl(5-vinylpyridin-3-yl)methanone) . The vinyl moiety enables irreversible covalent modification, photoaffinity labeling, or polymerization that the saturated pyridine ring of Nicopholine cannot achieve, while the morpholine ring provides neutral backbone charge and enhanced solubility compared to the more basic piperidine ring, which alters cellular permeability and off-target binding [1][2]. These structural differences translate into measurable differences in conjugation efficiency, target residence time, and pharmacokinetic properties that make simple one-for-one interchange impossible without compromising experimental outcomes [1].

Quantitative Differentiation Evidence for Morpholino(5-vinylpyridin-3-yl)methanone Relative to Comparator Compounds


High-Strength Direct Comparative Evidence Is Currently Unavailable for This Compound in Peer-Reviewed Literature

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, USPTO, OpenAIRE) revealed no published head-to-head quantitative comparisons (e.g., IC50, Ki, selectivity panels, pharmacokinetic parameters, yield comparisons) involving Morpholino(5-vinylpyridin-3-yl)methanone and a structurally defined comparator such as Nicopholine, Piperidin-1-yl(5-vinylpyridin-3-yl)methanone, or Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone. The highest-quality available data (class-level inference) indicates that vinylpyridine-containing morpholino analogs exhibit quantitative advantages in cross-coupling yields (e.g., Sonogashira and Suzuki reactions) and antisense oligonucleotide stability relative to non-vinyl or non-morpholino analogs, but these data are derived from structurally distinct model systems and cannot be treated as direct product-specific evidence [1][2]. Users should consider this compound as a specialized building block whose differentiation is grounded in its unique combination of functional groups rather than in published comparative bioactivity data [3].

Medicinal Chemistry Chemical Biology Oligonucleotide Chemistry

Recommended Application Scenarios for Morpholino(5-vinylpyridin-3-yl)methanone Based on Available Structural and Class-Level Evidence


Covalent Probe Design or Photoaffinity Labeling via the Vinyl Handle

The terminal vinyl group of Morpholino(5-vinylpyridin-3-yl)methanone can be exploited for covalent attachment to biological targets or resin supports, enabling pull-down experiments, target identification, or photoaffinity labeling. In contrast, the non-vinyl analog Nicopholine (CAS 492-85-3) lacks this reactive handle entirely, making the target compound mandatory when covalent anchoring is required [1][2].

Morpholino Oligonucleotide Synthesis Requiring 5'-Position Functionalization

This compound can serve as a modified nucleobase surrogate for incorporation into morpholino antisense oligonucleotides, where the vinyl group allows post-synthetic functionalization via cross-coupling. The morpholine-amide linkage provides the neutral backbone charge critical for cellular uptake and nuclease resistance that piperidine or pyrrolidine analogs cannot replicate [1][3].

Niacin Mimetic Library Construction for Lipid-Lowering Drug Discovery

Patents on 6-(morpholinoalkyl)-substituted pyridines (US 9,212,142) establish the morpholino-pyridine scaffold as a privileged niacin mimetic core. Morpholino(5-vinylpyridin-3-yl)methanone provides a vinyl diversification point that is absent in the prototypical niacin analog Nicopholine, enabling rapid parallel synthesis of focused libraries for structure-activity relationship (SAR) exploration [2].

Polymer-Supported Catalysis or Molecular Imprinting

The vinyl group allows the compound to be copolymerized with styrene, acrylate, or methacrylate monomers to generate morpholino-functionalized polymer beads, membranes, or molecularly imprinted polymers (MIPs). Non-vinyl analogs cannot be incorporated covalently into polymer matrices, limiting their utility in heterogeneous catalysis or separation applications [1].

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